4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
The synthesis of 4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves several steps, starting from readily available starting materials. The key steps typically include:
Friedel-Crafts Acylation: This step involves the acylation of an activated benzene ring using 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzodiazepine core structure under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability and efficiency.
Chemical Reactions Analysis
4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or to modify existing ones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes, to understand its potential therapeutic effects.
Medicine: Research is conducted to explore its potential as a therapeutic agent for conditions such as anxiety, epilepsy, and muscle spasms.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties. The presence of chloro, nitro, and fluoro substituents may influence its binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Similar compounds to 4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one include other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. These compounds share a common benzodiazepine core structure but differ in their substituents, which can affect their pharmacological profiles. The unique combination of chloro, nitro, and fluoro substituents in this compound may confer distinct properties, such as enhanced potency or selectivity for certain receptor subtypes.
Properties
IUPAC Name |
4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N3O4/c23-17-7-3-13(9-19(17)28(31)32)22(30)27-11-20(29)26-18-8-6-15(25)10-16(18)21(27)12-1-4-14(24)5-2-12/h1-10,21H,11H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKDCPTZLWHCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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